molecular formula C9H11BrN2O2S B8481319 3-Bromo-5-(1,1-dioxo-isothiazolidin-2-ylmethyl)-pyridine

3-Bromo-5-(1,1-dioxo-isothiazolidin-2-ylmethyl)-pyridine

Cat. No.: B8481319
M. Wt: 291.17 g/mol
InChI Key: PGXGPBVTODRJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(1,1-dioxo-isothiazolidin-2-ylmethyl)-pyridine is a useful research compound. Its molecular formula is C9H11BrN2O2S and its molecular weight is 291.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrN2O2S

Molecular Weight

291.17 g/mol

IUPAC Name

2-[(5-bromopyridin-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C9H11BrN2O2S/c10-9-4-8(5-11-6-9)7-12-2-1-3-15(12,13)14/h4-6H,1-3,7H2

InChI Key

PGXGPBVTODRJKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 40 mL scintillation vial was charged with 1,1-dioxo-isothiazolidine (115 mg, 0.949 mmol) and DMF (3 mL). The reaction mixture was cooled to 0° C. and sodium hydride (95 mg, 2.373 mmol) was added. The reaction was left to stir at room temperature for 20 min followed by the addition of 3-bromo-5-(chloromethyl)pyridine hydrochloride (277 mg, 1.139 mmol). The reaction was stirred at room temperature for 3 h, then quenched with water and extracted with ethyl acetate. The organic layer was washed with water twice, dried over sodium sulfate and concentrated in vacuo. The crude was purified by silica gel flash chromatography using heptane-ethyl acetate (60-40, v/v) to afford 3-bromo-5-(1,1-dioxo-isothiazolidin-2-ylmethyl)-pyridine as a colorless oil. MS (ESI) m/z 292.9 (M+H)+
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described for the preparation of intermediate A-12 [B], isothiazolidine 1,1-dioxide was reacted with 3-bromo-5-chloromethyl-pyridine (intermediate A-12 [A]) in the presence of NaH to give the title compound as a light yellow oil. MS: 292.8 and 290.9 (M+H+).
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